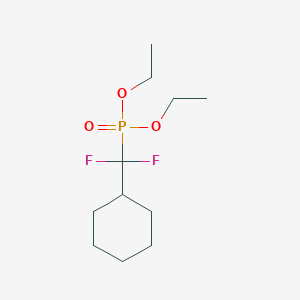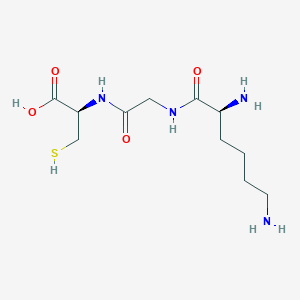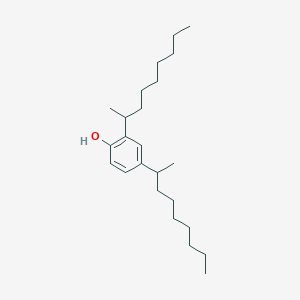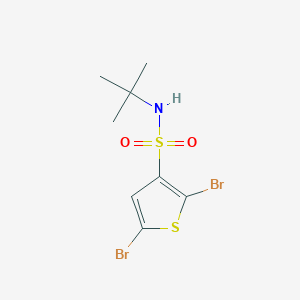
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane is a heterocyclic compound that belongs to the class of tetraazacyclotetradecanes. These compounds are characterized by a macrocyclic ring containing four nitrogen atoms. The presence of ethyl and methyl groups at specific positions on the ring structure imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid to form the intermediate, which is then further reacted with methyl iodide to introduce the methyl groups. The final cyclization step involves the use of a strong base such as sodium hydroxide to form the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atoms.
Applications De Recherche Scientifique
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Lacks the ethyl and methyl groups, resulting in different chemical properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Contains methyl groups but lacks ethyl groups.
1,4,7-Triazacyclononane: A smaller macrocyclic ring with three nitrogen atoms.
Uniqueness
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of both ethyl and methyl groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding.
Propriétés
Numéro CAS |
143050-38-8 |
|---|---|
Formule moléculaire |
C16H36N4 |
Poids moléculaire |
284.48 g/mol |
Nom IUPAC |
1,8-diethyl-5,12-dimethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C16H36N4/c1-5-19-11-7-15(3)18-10-14-20(6-2)12-8-16(4)17-9-13-19/h15-18H,5-14H2,1-4H3 |
Clé InChI |
UIWAUPVZVQZOSE-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(NCCN(CCC(NCC1)C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)


![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
